Whitepaper: Physicochemical Profiling and Synthetic Utility of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate
Whitepaper: Physicochemical Profiling and Synthetic Utility of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate (CAS: 2009013-70-9) is a highly versatile heterocyclic intermediate and electrophilic warhead utilized in advanced medicinal chemistry and bioconjugation. Characterized by its rigid 3D isoxazoline scaffold and a moderately reactive 3-bromo substituent, this compound serves as a premier building block for developing targeted covalent enzyme inhibitors. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating experimental protocol for its synthesis and downstream application.
Chemical Identity and Physicochemical Profiling
The transition from the free acid (3-bromo-4,5-dihydroisoxazole-5-carboxylic acid, CAS: 1130365-33-1) to the potassium salt is a deliberate chemical design choice. The free acid is prone to auto-catalyzed decarboxylation and exhibits limited solubility in the aqueous buffers required for biological assays. The potassium salt ensures long-term shelf stability, prevents ring-opening degradation, and provides optimal solubility for immediate use in physiological evaluations or aqueous-phase cross-coupling reactions.
Table 1: Physicochemical Properties of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate
| Property | Value / Description |
| Chemical Name | Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate |
| CAS Number | 2009013-70-9 |
| Molecular Formula | C4H3BrKNO3 |
| Molecular Weight | 232.07 g/mol |
| Canonical SMILES | C1C(ON=C1Br)C(=O)[O-].[K+] |
| InChI Key | FWNGSHYWEFYYKF-UHFFFAOYSA-M |
| Physical Form | White to Yellow Solid |
| Purity | ≥95% |
| Storage Temperature | 2-8 °C |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Irritant) |
Data aggregated from authoritative chemical inventories 1, 2.
Mechanistic Insights & Structural Rationale
The utility of the 3-bromo-4,5-dihydroisoxazole (BDHI) core lies in its unique electronic and geometric properties:
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Electrophilic Warhead: The 3-bromo position acts as a moderate electrophile. Unlike highly reactive warheads (e.g., epoxides or halomethyl ketones) that cause indiscriminate off-target toxicity, the BDHI core selectively undergoes nucleophilic halide displacement only when in close proximity to activated catalytic cysteines in target enzymes (e.g., hGAPDH, Transglutaminase 2, or Keap1) 3, 4. This displacement forms a stable imino thioether, irreversibly inhibiting the target.
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Regioselectivity & Rigidity: The 5-membered isoxazoline ring restricts the conformational degrees of freedom. The carboxylate at the C5 position mimics natural substrates (like glyceraldehyde 3-phosphate), directing the warhead precisely into the active site pocket 3.
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Causality of the Salt Form: Utilizing the potassium salt prevents the auto-catalyzed ring-opening that can occur in the free acid form under ambient conditions. It provides a stable, crystalline matrix that is easy to weigh, handle, and store 1.
Synthetic Methodology & Experimental Protocols
The synthesis of the BDHI core relies on a highly regioselective 1,3-dipolar cycloaddition 5. The protocol below details the generation of the potassium salt from dibromoformaldoxime (DBF) and potassium acrylate.
Fig 1. 1,3-dipolar cycloaddition pathway for synthesizing the 3-bromo-isoxazoline core.
Step-by-Step Protocol: Synthesis of Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate
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Preparation of the Dipolarophile: Dissolve acrylic acid (1.0 eq) in a biphasic mixture of ethyl acetate (EtOAc) and water. Slowly add potassium bicarbonate (KHCO 3 , 2.5 eq) until effervescence ceases.
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Causality: This generates potassium acrylate in situ and leaves excess base in the aqueous layer to mediate the subsequent dehydrohalogenation without hydrolyzing the final product 6.
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In Situ Dipole Generation: Cool the reaction mixture to 0–5 °C. Dissolve dibromoformaldoxime (DBF, 1.2 eq) in anhydrous EtOAc and add it dropwise over 1 hour.
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[3+2] Cycloaddition: Allow the mixture to warm to room temperature and stir vigorously for 12–16 hours. The oxygen atom of the nitrile oxide attacks the β -carbon of the acrylate, while the carbon atom attacks the α -carbon, yielding the 5-substituted isoxazoline exclusively 5.
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Isolation: Separate the aqueous layer, which contains the highly polar potassium carboxylate product. Wash the aqueous layer twice with EtOAc to remove unreacted DBF and organic impurities. Lyophilize the aqueous phase to yield the crude product as a white-to-yellow solid 1.
Self-Validating System (Trustworthiness)
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In-Process Validation: Monitor the organic layer via TLC (Hexane:EtOAc 7:3). The disappearance of the DBF spot (Rf ~0.8) indicates complete conversion. The product will remain at the baseline due to its salt nature.
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Post-Process Validation: Re-dissolve a fraction of the lyophilized powder in D 2 O for 1 H NMR analysis. The protocol is structurally validated if the spectrum shows a characteristic AMX spin system: two doublet of doublets (dd) for the diastereotopic C4 protons (approx. 3.2–3.6 ppm) and one dd for the chiral C5 proton (approx. 5.0–5.2 ppm). The absence of vinylic protons confirms complete cycloaddition and lack of ring-opening degradation 4.
Applications in Drug Development and Bioconjugation
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Targeted Covalent Inhibitors (TCIs): The BDHI scaffold is utilized to design irreversible inhibitors for human GAPDH (hGAPDH), a key glycolytic enzyme upregulated in cancer cells 3. The moderate reactivity of the 3-bromo group ensures it only reacts when correctly positioned in the active site.
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Nrf2/HO-1 Pathway Activation: BDHI derivatives have been shown to covalently modify Cys151 on the Keap1 BTB domain, leading to the stabilization and nuclear translocation of Nrf2, which upregulates antioxidant responses 4.
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Bioorthogonal Handles: The carboxylate group can be converted to an amide linked to an azide or alkyne, creating "clickable" probes for visualizing catalytically active enzymes in live cells.
Handling, Stability, and Safety Protocols
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Safety: The compound is classified as an irritant (H302, H315, H319, H335) 1. DBF, the precursor, is a known lachrymator 6. All synthetic steps must be performed in a certified fume hood with appropriate PPE (nitrile gloves, safety goggles).
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Stability: Store the lyophilized potassium salt in a desiccator at 2-8 °C 1. Exposure to strong acids will protonate the salt, increasing the risk of decarboxylation.
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Self-Validating Stability Check: Before use in long-term assays, verify the pH of the stock solution. A drop in pH or the appearance of a precipitate indicates potential degradation of the isoxazoline ring.
References
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Sigma-Aldrich. POTASSIUM 3-BROMO-4,5-DIHYDROISOXAZOLE-5-CARBOXYLATE | 2009013-70-9.1
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Guidechem. Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate 2009013-70-9 wiki.2
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Galbiati et al. (ResearchGate). Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview. ChemistrySelect. 5
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NIH/PMC. Development of Potent 3-Br-isoxazoline-Based Antimalarial and Antileishmanial Compounds.7
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Pinto et al. (ChemistryOpen). Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression.4
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European Journal of Medicinal Chemistry. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH.3
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BenchChem. Application Notes and Protocols for the Synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.6
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